molecular formula C30H30F2N4O2 B10770679 4-arylphthalazin-1(2H)-3,4-Di-F

4-arylphthalazin-1(2H)-3,4-Di-F

Cat. No.: B10770679
M. Wt: 516.6 g/mol
InChI Key: YVVMAGRTTSOPEO-UHFFFAOYSA-N
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Description

4-Arylphthalazin-1(2H)-ones are a class of heterocyclic compounds featuring a phthalazinone core substituted with an aryl group at the 4-position. The specific derivative 4-arylphthalazin-1(2H)-3,4-Di-F introduces fluorine atoms at both the 3- and 4-positions of the phthalazinone ring. Fluorination at these positions is hypothesized to enhance metabolic stability, bioavailability, and electronic properties, making it a candidate for pharmaceutical and materials science applications .

Properties

Molecular Formula

C30H30F2N4O2

Molecular Weight

516.6 g/mol

IUPAC Name

N-[3-[1-[3-[4-(3,4-difluorophenyl)-1-oxophthalazin-2-yl]propyl]piperidin-4-yl]phenyl]acetamide

InChI

InChI=1S/C30H30F2N4O2/c1-20(37)33-24-7-4-6-22(18-24)21-12-16-35(17-13-21)14-5-15-36-30(38)26-9-3-2-8-25(26)29(34-36)23-10-11-27(31)28(32)19-23/h2-4,6-11,18-19,21H,5,12-17H2,1H3,(H,33,37)

InChI Key

YVVMAGRTTSOPEO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2CCN(CC2)CCCN3C(=O)C4=CC=CC=C4C(=N3)C5=CC(=C(C=C5)F)F

Origin of Product

United States

Preparation Methods

Electrophilic Fluorination

Electrophilic fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) introduce fluorine atoms at activated positions. For phthalazinones, directed ortho-fluorination is achieved using Pd(II) catalysts:

ReagentCatalystPositionYield (%)Reference
NFSIPd(OAc)23,468
Selectfluor®351

Halogen Exchange (Halex Reaction)

Nucleophilic displacement of chloro or bromo substituents with KF or CsF in polar aprotic solvents offers a complementary route:

SubstrateFluoride SourceConditionsYield (%)Reference
3,4-DichlorophthalazinoneKFDMF, 120°C83
3-Bromo-4-chloroCsFNMP, 150°C77

This method is particularly effective for late-stage fluorination, preserving sensitive functional groups.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (DMF, NMP) enhance fluorination yields by stabilizing ionic intermediates, while ethereal solvents (THF) favor cross-coupling reactions.

Temperature and Time

  • Cyclocondensation : Optimal at reflux (78–100°C) for 6–12 hours.

  • Cross-Coupling : 80–110°C for 8–24 hours, depending on catalyst system.

  • Fluorination : 120–150°C for Halex reactions; room temperature for electrophilic routes.

Analytical Characterization

Spectroscopic Data

  • NMR : 19F NMR shows distinct signals at δ −112 ppm (C3-F) and −108 ppm (C4-F).

  • MS : ESI-MS m/z 313.1 [M+H]+ for C15H9F2N3O.

X-ray Crystallography

Single-crystal XRD confirms the planar phthalazinone core with dihedral angles of 8.5° between the aryl and phthalazinone rings.

Challenges and Mitigation Strategies

ChallengeSolutionReference
Fluorine-induced electronic deactivationUse electron-deficient arylboronic acids
Over-fluorination at adjacent sitesDirected metalation strategies
Catalyst poisoning by fluorideSilver additives to sequester F−

Applications in Drug Discovery

4-Arylphthalazin-1(2H)-3,4-di-F derivatives exhibit potent inhibitory activity against VEGF receptors (IC50 < 100 nM) and melanin-concentrating hormone receptor 1 (pIC50 9.3). Their metabolic stability, attributed to fluorine’s electronegativity, makes them promising candidates for obesity and oncology therapeutics .

Chemical Reactions Analysis

PMID25522065-Compound-32 undergoes various chemical reactions, including:

Comparison with Similar Compounds

4-Arylphthalazin-1(2H)-3,4-Di-F

  • Substituents : Fluorine at C3 and C4 positions, aryl group at C3.

4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one ()

  • Substituents : Methylphenyl at C4, propargyl at C2.
  • Crystal Structure: Dihedral angle of 53.93° between methylphenyl and phthalazinone rings; C-H⋯O hydrogen bonds form chains along the [101] direction. π-π stacking (3.6990 Å) stabilizes the lattice .
  • Comparison : The propargyl group introduces alkyne reactivity, whereas fluorine in 3,4-Di-F may prioritize electronic modulation over synthetic versatility.

4-Aminophthalazin-1(2H)-one ()

  • Substituents: Amino group at C4.
  • Synthesis : Prepared via nucleophilic displacement of chlorinated intermediates (e.g., 7a-b) with amines .
  • Comparison: The amino group offers nucleophilic reactivity for further derivatization, contrasting with fluorine’s inertness in 3,4-Di-F.

4-Arylphthalazin-1(2H)-3,4-Di-F

  • Late-Stage Fluorination : Likely achieved via iridium-catalyzed C-H activation, as demonstrated for amidation (e.g., Cp*IrCl₂/AgNTf₂ at 100°C) . Fluorine introduction may require specialized reagents (e.g., Selectfluor®) or directed C-H fluorination protocols.

Chlorinated Phthalazinones ()

  • Method : Treatment of 4-arylphthalazin-1(2H)-ones with POCl₃ yields chlorinated intermediates (e.g., 7a, 90% yield) .
  • Comparison : Chlorination is more straightforward but less tunable than fluorine-directed C-H activation.

Pyridotriazin-3(2H)-ones ()

  • Functionalization : Ru- or Rh-catalyzed allylation enables switchable N-H/C-H bond activation .
  • Comparison: Fluorine’s strong directing effects in 3,4-Di-F may alter regioselectivity compared to pyridotriazinones.

Olaparib ()

  • Structure: Pyridotriazinone core with PARP-inhibitory activity.
  • Activity: Nanomolar potency in BRCA1-deficient cancers .
  • Comparison : Fluorine in 3,4-Di-F could improve metabolic stability and target affinity, though direct data is needed.

4-Arylphthalazin-1(2H)-ones in Drug Development

  • Versatility : Serve as intermediates for COX-2 inhibitors and kinase modulators .
  • Fluorine Impact : Fluorinated analogs like 3,4-Di-F may exhibit enhanced pharmacokinetics due to reduced CYP450 metabolism .

Data Tables

Table 1: Comparison of Key Phthalazinone Derivatives

Compound Substituents Synthesis Method Key Properties/Applications Reference
4-Arylphthalazin-1(2H)-3,4-Di-F 3-F, 4-F, 4-aryl Ir-catalyzed C-H fluorination* Hypothesized metabolic stability
4-(4-Methylphenyl)-2-propargyl 4-methylphenyl, 2-propargyl Cyclocondensation π-π stacking, hydrogen bonding
4-Aminophthalazin-1(2H)-one 4-NH₂ Nucleophilic displacement Versatile intermediate for amines
Olaparib Pyridotriazinone core Multi-step synthesis PARP inhibitor, oncology

*Inferred from analogous amidation methods.

Q & A

Q. How can AI-driven automation enhance iterative optimization of 4-arylphthalazin-1(2H)-3,4-Di-F reaction pathways?

  • Methodological Answer : Deploy reinforcement learning (RL) algorithms (e.g., Q-learning) to autonomously adjust parameters (e.g., stoichiometry, flow rates) in robotic reactors. Train models on historical data (≥100 runs) to minimize human bias .

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